molecular formula C13H12FN5O B6533332 3-ethyl-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1060184-22-6

3-ethyl-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Número de catálogo: B6533332
Número CAS: 1060184-22-6
Peso molecular: 273.27 g/mol
Clave InChI: ULJRCRJLSVJCNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Ethyl-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused heterocyclic core. The molecule features an ethyl group at position 3 and a 3-fluorobenzyl substituent at position 6 (Figure 1). This scaffold is part of a broader class of [1,2,3]triazolo[4,5-d]pyrimidin-7-ones, which have garnered attention for their antiviral properties, particularly against chikungunya virus (CHIKV) . The compound’s mechanism of action involves inhibition of CHIKV nsP1, a viral enzyme critical for mRNA capping, thereby disrupting viral replication .

Propiedades

IUPAC Name

3-ethyl-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJRCRJLSVJCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC(=CC=C3)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Structural analogues of the target compound differ primarily in substituents at positions 3 and 6 (Table 1). These modifications influence molecular weight, lipophilicity, and binding interactions:

Compound Name Position 3 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound Ethyl 3-Fluorobenzyl C₁₇H₁₅FN₅O* 331.34* Antiviral (CHIKV nsP1 inhibition)
3-(3-Fluorophenyl)-6-(2-methylbenzyl) analogue 3-Fluorophenyl 2-Methylbenzyl C₁₈H₁₄FN₅O 335.34 Structural similarity; antiviral activity not explicitly reported
6-[(3,4-Dichlorophenyl)methyl] analogue 3-Fluorophenyl 3,4-Dichlorobenzyl C₁₉H₁₂Cl₂FN₅O 432.24 Enhanced lipophilicity due to Cl substituents; activity against CHIKV inferred
6-{[3-(3,4-Dimethoxyphenyl)oxadiazolyl]methyl} 3-Fluorobenzyl 3-(3,4-Dimethoxyphenyl)oxadiazole C₂₂H₁₈FN₇O₄ 463.43 Increased hydrogen-bond acceptors (O atoms); potential for improved solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl group (target compound) enhances metabolic stability and binding via hydrophobic/π-π interactions compared to non-fluorinated analogues .
  • Alkyl vs.
Physicochemical and Pharmacokinetic Properties
  • LogP and Solubility : The target compound’s logP (~2.5–3.0, estimated) balances lipophilicity for membrane penetration and aqueous solubility for bioavailability. Analogues with polar groups (e.g., oxadiazole in ) show higher solubility but reduced CNS penetration .
  • Metabolic Stability: Fluorine at the benzyl position (target compound) mitigates oxidative metabolism, enhancing half-life compared to non-fluorinated derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.